

An In-depth Technical Guide to the Chemical Properties of 9-Ketostearic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Oxoctadecanoic acid

Cat. No.: B1598637

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Ketostearic acid, also known as **9-oxooctadecanoic acid**, is a keto fatty acid that is of growing interest to the scientific community. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential role in biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in lipid chemistry, drug discovery, and metabolic studies.

Chemical and Physical Properties

9-Ketostearic acid is a long-chain fatty acid characterized by a ketone group at the ninth carbon position.^{[1][2]} This functional group significantly influences its physical and chemical behavior compared to its parent compound, stearic acid.

Identifiers and Molecular Characteristics

Property	Value	Reference
IUPAC Name	9-Oxoctadecanoic acid	[3][4]
Synonyms	9-Ketostearic acid, 9-Oxostearic acid	[1][2]
CAS Number	4114-74-3	[1][3][4]
Molecular Formula	C ₁₈ H ₃₄ O ₃	[1][2][3][4][5]
Molecular Weight	298.46 g/mol	[1][2][3][4][5]
Canonical SMILES	CCCCCCCCC(=O)CCCCC CC(=O)O	[1][3]
InChI Key	KNYQSFOUGYMRDE- UHFFFAOYSA-N	[1]

Physical Properties

Property	Value	Reference
Melting Point	74.5 °C	[2]
Boiling Point (Predicted)	444.1 ± 28.0 °C	[2]
Density (Predicted)	0.940 ± 0.06 g/cm ³	[2]
Physical Description	Solid	[4]
Solubility	Soluble in chloroform.	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 9-Ketostearic acid. Below is a summary of expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific high-resolution spectra for 9-Ketostearic acid are not readily available in the searched literature, typical chemical shifts for protons and carbons in similar fatty acid

structures can be predicted.

¹H NMR (Predicted):

- ~2.4 ppm (t, 2H): Protons alpha to the ketone carbonyl group (-CH₂-C=O).
- 2.3 ppm (t, 2H): Protons alpha to the carboxylic acid carbonyl group (-CH₂-COOH).
- 1.6 ppm (m, 4H): Protons beta to both carbonyl groups.
- 1.2-1.4 ppm (m, 20H): Methylene protons of the long alkyl chain.
- 0.9 ppm (t, 3H): Terminal methyl protons (-CH₃).
- ~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH), which can be broad and may exchange with D₂O.

¹³C NMR (Predicted):

- ~211 ppm: Ketone carbonyl carbon.
- ~180 ppm: Carboxylic acid carbonyl carbon.
- ~42 ppm: Carbons alpha to the ketone.
- ~34 ppm: Carbon alpha to the carboxylic acid.
- ~24-32 ppm: Methylene carbons of the alkyl chain.
- ~14 ppm: Terminal methyl carbon.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 9-Ketostearic acid would be expected to show a molecular ion peak ([M]⁺) at m/z 298. Key fragmentation patterns for fatty acids include losses of water (M-18), the carboxyl group (M-45), and characteristic cleavage at the carbonyl group. Alpha-cleavage adjacent to the ketone at C9 would lead to significant fragments.

Infrared (IR) Spectroscopy

The IR spectrum of 9-Ketostearic acid will exhibit characteristic absorption bands for its functional groups.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	3300-2500	Broad
C-H stretch (Alkyl)	2960-2850	Strong
C=O stretch (Ketone)	~1715	Strong
C=O stretch (Carboxylic acid)	~1710	Strong
C-O stretch (Carboxylic acid)	1320-1210	Medium

The two carbonyl stretching frequencies may overlap, resulting in a broad, strong absorption band in the 1710-1720 cm⁻¹ region.

Experimental Protocols

Synthesis of 9-Ketostearic Acid

A common method for the synthesis of keto acids is the oxidation of the corresponding hydroxy acid. The following is a generalized protocol based on the synthesis of similar compounds.

Objective: To synthesize 9-Ketostearic acid from 9-hydroxystearic acid.

Materials:

- 9-hydroxystearic acid
- Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Jones reagent)
- Anhydrous dichloromethane (DCM) or acetone
- Silica gel for column chromatography
- Hexane

- Ethyl acetate
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator
- Chromatography column

Procedure:

- **Dissolution:** In a clean, dry round-bottom flask, dissolve 9-hydroxystearic acid in a suitable anhydrous solvent like dichloromethane.
- **Oxidation:** Slowly add the oxidizing agent (e.g., pyridinium chlorochromate, 1.5 equivalents) to the stirred solution at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching and Extraction:** Upon completion, the reaction mixture is quenched by the addition of a suitable reagent (e.g., isopropyl alcohol if using Jones reagent) and then filtered through a pad of celite or silica gel to remove the chromium salts. The filtrate is then washed sequentially with water and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude 9-Ketostearic acid is purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

- Characterization: The purified product is characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of 9-Ketostearic acid using GC-MS, which often requires derivatization to increase volatility.

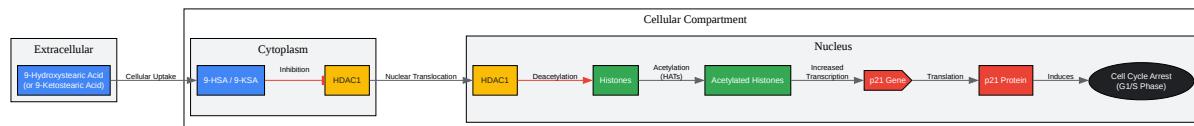
Objective: To quantify and identify 9-Ketostearic acid in a sample.

Materials:

- Sample containing 9-Ketostearic acid
- Internal standard (e.g., a deuterated analog)
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
- Anhydrous pyridine or other suitable solvent
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

- **Sample Preparation and Extraction:** Lipids are extracted from the sample using a standard method such as Folch or Bligh-Dyer extraction.
- **Derivatization:** The dried lipid extract is reconstituted in a small volume of anhydrous pyridine. The derivatizing agent (BSTFA with 1% TMCS) is added, and the mixture is heated (e.g., at 60°C for 30 minutes) to convert the carboxylic acid to its trimethylsilyl (TMS) ester and the ketone to its TMS enol ether.
- **GC-MS Analysis:**
 - **Injection:** An aliquot of the derivatized sample is injected into the GC-MS.


- Separation: The components are separated on the capillary column using a temperature program (e.g., initial temperature of 100°C, ramped to 280°C).
- Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 50-550).
- Data Analysis: The resulting chromatogram and mass spectra are analyzed. 9-Ketostearic acid is identified by its retention time and the characteristic fragmentation pattern of its TMS derivative. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Biological Signaling and Experimental Workflows

While the direct signaling pathways of 9-Ketostearic acid are not extensively documented, the closely related 9-hydroxystearic acid (9-HSA) has been shown to exhibit biological activity, particularly in the context of cancer cell proliferation. 9-HSA acts as an inhibitor of histone deacetylase 1 (HDAC1). It is plausible that 9-Ketostearic acid could be a metabolite of 9-HSA or have related biological activities.

Proposed Signaling Pathway: HDAC Inhibition

The following diagram illustrates the proposed mechanism of action for 9-hydroxystearic acid, which may provide a framework for investigating the biological role of 9-Ketostearic acid.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of 9-hydroxystearic acid (9-HSA) via HDAC1 inhibition.

Experimental Workflow: Investigating Biological Activity

The following workflow outlines a general approach to studying the biological effects of 9-Ketostearic acid.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for investigating the biological activity of 9-Ketostearic acid.

Conclusion

9-Ketostearic acid is a fatty acid with distinct chemical properties conferred by its ketone functionality. This guide has provided a detailed summary of its known characteristics, along with practical experimental protocols for its synthesis and analysis. The exploration of its potential biological activities, drawing parallels with 9-hydroxystearic acid, opens up new avenues for research, particularly in the fields of cancer biology and metabolic diseases. The presented information aims to facilitate further investigation into the chemical and biological significance of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Regiosomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - ProQuest [proquest.com]
- 3. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 9-hydroxystearic acid | CAS#:3384-24-5 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 9-Ketostearic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1598637#9-ketostearic-acid-chemical-properties\]](https://www.benchchem.com/product/b1598637#9-ketostearic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com